![molecular formula C20H22O4 B5207832 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde
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Overview
Description
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde, commonly known as AM-1241, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. This compound acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in a variety of physiological processes.
Mechanism of Action
AM-1241 acts as a selective agonist for the 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes. Activation of the 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde receptor has been shown to modulate immune function, reduce inflammation, and promote tissue repair.
Biochemical and Physiological Effects:
AM-1241 has been shown to have a variety of biochemical and physiological effects, including modulation of immune function, reduction of inflammation, and promotion of tissue repair. In preclinical models, this compound has been shown to have potent analgesic effects in animal models of neuropathic pain, without the psychoactive side effects typically associated with cannabinoids that act on the CB1 receptor.
Advantages and Limitations for Lab Experiments
AM-1241 has several advantages for use in laboratory experiments, including its high selectivity for the 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde receptor and its lack of psychoactive effects. However, this compound also has several limitations, including its relatively low potency compared to other cannabinoids and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on AM-1241 and related compounds. One area of interest is the development of more potent and selective 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde agonists for use in preclinical and clinical studies. Another area of interest is the investigation of the potential therapeutic applications of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde agonists in a variety of diseases, including pain, inflammation, and neurodegeneration. Finally, there is a need for further research on the mechanisms of action of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde agonists and their effects on immune function and tissue repair.
Synthesis Methods
AM-1241 can be synthesized using a multi-step process that involves the reaction of 2-(4-allyl-2-methoxyphenoxy)ethanol with 5-methyl-2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound and subsequent purification steps. This method has been described in detail in several scientific publications.
Scientific Research Applications
AM-1241 has been studied extensively in preclinical models of various diseases, including pain, inflammation, and neurodegeneration. In particular, this compound has been shown to have potent analgesic effects in animal models of neuropathic pain, without the psychoactive side effects typically associated with cannabinoids that act on the CB1 receptor.
properties
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-4-5-16-7-9-19(20(13-16)22-3)24-11-10-23-18-8-6-15(2)12-17(18)14-21/h4,6-9,12-14H,1,5,10-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZUMDMYSYZTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)CC=C)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde |
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